Field: Polymer Science.
Application: The amine salts are used in the synthetic modification of nitrile group in polymers.
Field: Pharmaceutical Industry.
Method: The nitrogen of amines is basic, and can react with strong acids to form what are called amine salts.
Results: Amine salts are used to make drug substances water soluble, and hence more bioavailable.
(-)-Bis[(S)-1-phenylethyl]amine hydrochloride, with the chemical formula C₁₆H₂₀ClN and a molecular weight of approximately 261.79 g/mol, is a chiral amine compound. It is characterized by its two (S)-1-phenylethyl groups attached to a nitrogen atom, making it a useful building block in asymmetric synthesis. The compound is typically encountered as a hydrochloride salt, which enhances its solubility in water and makes it more stable for various applications .
The synthesis of (-)-Bis[(S)-1-phenylethyl]amine hydrochloride typically involves the following steps:
(-)-Bis[(S)-1-phenylethyl]amine hydrochloride has several notable applications:
Interaction studies involving (-)-Bis[(S)-1-phenylethyl]amine hydrochloride primarily focus on its efficacy as a ligand in catalytic systems. These studies aim to understand how it interacts with metal catalysts and other substrates to enhance reaction yields and selectivity. Additionally, investigations into its interaction with biological systems are ongoing but not extensively documented .
Several compounds share structural similarities with (-)-Bis[(S)-1-phenylethyl]amine hydrochloride. Below is a comparison highlighting its uniqueness:
Compound Name | Structure | Unique Features |
---|---|---|
(S)-1-Phenylethylamine | C₁₄H₁₅N | A simpler structure lacking the bis-substitution |
(R)-2,2'-Binaphthoylphosphoramidite | C₂₁H₁₉N | A more complex ligand used specifically in catalysis |
(R,S)-1,2-Diphenylethylenediamine | C₁₈H₂₂N₂ | Contains two amine functionalities but lacks chirality |
(-)-Bis[(S)-1-phenylethyl]amine hydrochloride stands out due to its specific chiral configuration and dual phenylethyl groups, making it particularly effective for applications requiring high enantioselectivity .
Irritant